molecular formula C18H17ClN2O3 B137175 1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine CAS No. 142790-94-1

1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine

Cat. No. B137175
M. Wt: 344.8 g/mol
InChI Key: FVNWQERDYUZCIN-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine is a benzodiazepine derivative that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as Ro 15-1788 or flumazenil and has been used as a research tool to investigate the role of benzodiazepine receptors in the central nervous system.

Mechanism Of Action

1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine functions as a competitive antagonist at the benzodiazepine site on the GABA-A receptor. This compound binds to the receptor and prevents the binding of benzodiazepines, which are positive allosteric modulators of the receptor. As a result, flumazenil can reverse the effects of benzodiazepines such as sedation, anxiolysis, and anticonvulsant activity.

Biochemical And Physiological Effects

The primary biochemical effect of 1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine is the inhibition of benzodiazepine receptor activation. This can lead to the reversal of the effects of benzodiazepines, including sedation, anxiolysis, and anticonvulsant activity. Physiologically, flumazenil has been shown to increase heart rate and blood pressure in some individuals.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine in lab experiments is its specificity for the benzodiazepine site on the GABA-A receptor. This allows researchers to selectively investigate the function of this receptor and its role in various physiological processes. However, one limitation of flumazenil is its short half-life, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research involving 1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine. One area of interest is the development of more selective benzodiazepine antagonists that can target specific subtypes of the GABA-A receptor. Another potential direction is the investigation of the role of benzodiazepine receptors in various neurological disorders, such as anxiety, depression, and epilepsy. Additionally, there is ongoing research into the use of flumazenil as a treatment for benzodiazepine overdose and withdrawal.

Scientific Research Applications

1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine has been extensively studied for its role as a benzodiazepine antagonist. This compound has been used to investigate the function of benzodiazepine receptors in the central nervous system and to study the effects of benzodiazepine withdrawal. Additionally, flumazenil has been used as a diagnostic tool to assess benzodiazepine receptor occupancy in the brain.

properties

CAS RN

142790-94-1

Product Name

1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine

Molecular Formula

C18H17ClN2O3

Molecular Weight

344.8 g/mol

IUPAC Name

[1-(3-chlorophenyl)-7,8-dimethoxy-5H-2,3-benzodiazepin-4-yl]methanol

InChI

InChI=1S/C18H17ClN2O3/c1-23-16-8-12-7-14(10-22)20-21-18(15(12)9-17(16)24-2)11-4-3-5-13(19)6-11/h3-6,8-9,22H,7,10H2,1-2H3

InChI Key

FVNWQERDYUZCIN-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CC(=NN=C2C3=CC(=CC=C3)Cl)CO)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CC(=NN=C2C3=CC(=CC=C3)Cl)CO)OC

Other CAS RN

142790-94-1

synonyms

1-(3-Chlorophenyl)-4-hydroxymethyl-7,8-dimethoxy-5H-2,3-benzodiazepine

Origin of Product

United States

Synthesis routes and methods

Procedure details

6.7 g (17.3 mmoles) of 2-(3-acetoxyacetonyl)-3'-chloro-4,5-dimethoxybenzophenone [(IV), R=CH3 ] are suspended in 70 ml of 99.5% ethanol, then 5.2 l (104 mmoles) of 100% hydrazine hydrate are added under stirring. The reaction mixture is stirred at room temperature for 72 hours, treated with activated carbon, filtered and 82 ml of distilled water are added to the filtrate. Then 4 ml of glacial acetic acid are dropped to the pale yellow solution under cooling with ice-cold water. Upon scratching crystals get separated. The suspension is kept overnight at 1° to 5° C., filtered, washed five times with 5 ml of ice-cold 50% ethanol solution each and the product is dried at a temperature between 80° and 100° C. Thus 4.64 g of crude product are obtained.
Name
2-(3-acetoxyacetonyl)-3'-chloro-4,5-dimethoxybenzophenone
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
5.2 L
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Three
Yield
77.8%

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